1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound bears the Chemical Abstracts Service registry number 1119446-11-5, which serves as its unique molecular identifier in chemical databases. The systematic name reflects the complete structural description, indicating the presence of an ethyl substituent at the nitrogen position (position 1), a methyl group at position 6, an oxo group at position 2, and a carboxylic acid functional group at position 3 of the dihydropyridine ring system.
The nomenclature also reveals the compound's classification within the broader family of pyridinecarboxylic acids, specifically as a 1,2-dihydropyridine derivative. This designation is crucial for understanding the compound's electronic structure and reactivity patterns. Alternative nomenclature systems may refer to this compound using various synonyms, including systematic names that emphasize different structural features or common names that have emerged from specific research contexts.
The molecular designation system employed for this compound incorporates the standard numbering convention for pyridine rings, where the nitrogen atom is assigned position 1, and subsequent positions are numbered sequentially around the ring. This systematic approach ensures unambiguous identification and facilitates clear communication within the scientific community regarding the compound's structural characteristics and chemical properties.
Molecular Formula and Stereochemical Considerations
The molecular formula of this compound is established as C₉H₁₁NO₃, with a corresponding molecular weight of 181.1885 grams per mole. This composition indicates the presence of nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms, reflecting the compound's relatively compact yet functionally diverse structure. The molecular weight places this compound within the range typical for small organic molecules while incorporating sufficient complexity to exhibit interesting chemical behavior.
The stereochemical considerations for this compound involve several important aspects related to its three-dimensional molecular architecture. The presence of the 1,2-dihydropyridine ring system introduces potential conformational flexibility, particularly regarding the sp³-hybridized carbon centers within the partially saturated ring. The compound's stereochemical profile is influenced by the spatial arrangement of substituents around the pyridine ring and the potential for intramolecular interactions between functional groups.
Examination of the molecular structure reveals that the compound exists in a specific tautomeric form, with the keto-enamine structure predominating due to stabilization through conjugation and hydrogen bonding interactions. The Simplified Molecular Input Line Entry System representation (CCn1c(C)ccc(c1=O)C(=O)O) provides a linear notation that captures the connectivity and electronic structure of the molecule. This representation indicates the specific pattern of bonding and functional group placement that defines the compound's chemical identity.
The molecular geometry considerations extend to the planarity of the ring system and the potential for rotation around single bonds, particularly those connecting the ethyl and carboxylic acid substituents to the main ring structure. These geometric factors play crucial roles in determining the compound's physical properties, reactivity patterns, and potential biological activities.
Crystal Structure and Conformational Isomerism
The crystal structure analysis of this compound and related dihydropyridine compounds reveals important insights into their solid-state organization and molecular packing arrangements. Studies of similar dihydropyridine derivatives have demonstrated that these compounds typically adopt nearly planar conformations in the crystalline state, with the dihedral angle between the ring system and ester moieties being relatively small. The crystal structure analysis of ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, a structurally related compound, showed a dihedral angle of only 2.3 degrees between the ring and ester components, indicating minimal deviation from planarity.
The conformational characteristics of dihydropyridine compounds are significantly influenced by the pattern of hydrogen bonding interactions within the crystal lattice. Research has shown that these compounds form one-dimensional chains through bifurcated hydrogen bonds between the nitrogen-hydrogen group and carbonyl oxygen atoms. Specifically, hydrogen bond parameters for nitrogen-hydrogen to ring carbonyl interactions typically exhibit bond lengths of approximately 1.96 Angstroms with bond angles of 134.9 degrees, while nitrogen-hydrogen to ester carbonyl interactions show bond lengths of about 2.15 Angstroms with bond angles of 139.6 degrees.
The conformational isomerism of dihydropyridine compounds encompasses several important considerations related to ring puckering and substituent orientation. X-ray crystallographic studies have revealed that 4-unsubstituted dihydropyridine esters typically adopt planar conformations, while those bearing aryl or pyridyl substituents at the 4-position tend to exhibit puckered configurations described as "flat boat" geometries. This structural variation has significant implications for the compound's electronic properties and intermolecular interactions.
The electronic structure of this compound involves conjugation between the nitrogen lone pair and the π-system of the ring, which contributes to the stabilization of the overall molecular structure. Electron-withdrawing groups capable of resonance interaction, such as carbonyl and carboxyl functionalities, further stabilize 1,4-dihydropyridine structures by extending the conjugation throughout the molecular framework.
Comparative Analysis with Related Pyridinecarboxylic Acid Derivatives
The comparative analysis of this compound with related pyridinecarboxylic acid derivatives reveals distinct structural and functional differences that influence their respective chemical behaviors and applications. A systematic comparison with ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate demonstrates the significant impact of ester versus carboxylic acid functionalization on molecular properties. The ester derivative, bearing the Chemical Abstracts Service number 51146-04-4, shares the same basic ring structure but exhibits different solubility characteristics, reactivity patterns, and potential biological activities due to the presence of the ethyl ester group rather than the free carboxylic acid.
Structural comparisons extend to positional isomers within the pyridinecarboxylic acid family, including compounds such as ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, which differs in the positioning of methyl substituents and the specific pattern of ring saturation. These positional variations result in distinct electronic environments and steric effects that can significantly alter the compounds' chemical reactivity and physical properties. The systematic analysis of these structural relationships provides valuable insights into structure-activity relationships within this important class of heterocyclic compounds.
The comparison also encompasses related compounds such as 6-oxo-1,6-dihydropyridine-2-carboxylic acid, which exhibits a different substitution pattern and ring saturation state. This compound, bearing Chemical Abstracts Service number 19621-92-2, demonstrates how variations in the degree of ring saturation and carboxyl group positioning can influence molecular stability, with reported melting points of 270 degrees Celsius with decomposition and specific density values of 1.5 grams per cubic centimeter.
The analysis of trimethyl-substituted derivatives, such as 4,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, illustrates the effects of increased substitution on molecular properties and steric considerations. These heavily substituted analogs provide important reference points for understanding how multiple alkyl substituents influence the overall molecular architecture and electronic distribution within the pyridine ring system.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | 1119446-11-5 | C₉H₁₁NO₃ | 181.19 | N-ethyl, 6-methyl, 3-carboxylic acid |
| Ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate | 51146-04-4 | C₉H₁₁NO₃ | 181.19 | Ethyl ester, 6-methyl |
| 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | 19621-92-2 | C₆H₅NO₃ | 139.11 | 2-carboxylic acid position |
| Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | 3424-43-9 | C₉H₁₁NO₃ | 181.19 | 2-methyl substitution pattern |
The systematic comparison of these compounds reveals important trends in molecular stability, electronic structure, and potential applications. Compounds bearing electron-withdrawing groups such as carboxyl and carbonyl functionalities demonstrate enhanced stability through extended conjugation, while the specific positioning of substituents around the pyridine ring significantly influences the overall molecular properties. These comparative insights provide essential foundation knowledge for understanding the unique characteristics of this compound within the broader context of pyridinecarboxylic acid chemistry.
Properties
IUPAC Name |
1-ethyl-6-methyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-10-6(2)4-5-7(8(10)11)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHVANSXTMCUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652697 | |
| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119446-11-5 | |
| Record name | 1-Ethyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Nitrile Precursors
One documented method for synthesizing 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with alkyl substituents at the 6-position involves hydrolysis of corresponding nitriles. The nitriles are prepared by reacting the sodium enolate of 3-substituted 3-oxopropionaldehyde with cyanoacetamide. The sodium enolates themselves are synthesized from ethyl formate and the appropriate ketone in the presence of sodium or sodium hydride. This method allows introduction of alkyl groups at the 6-position, such as methyl or ethyl, by selecting appropriate ketones (e.g., acetone for methyl, butanone for ethyl substituents).
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Ketone + Ethyl formate + Na/NaH | Formation of sodium enolate | Enolate intermediate |
| 2 | Enolate + Cyanoacetamide | Nucleophilic addition | Nitrile intermediate |
| 3 | Hydrolysis of nitrile | Acidic or basic hydrolysis | 1,2-Dihydro-2-oxo-3-pyridinecarboxylic acid derivative |
Advantages: Allows selective substitution at the 6-position; adaptable for various alkyl groups.
Limitations: Multi-step, requires careful control of reaction conditions to avoid side reactions.
Multi-Stage Synthesis via Dimethyl Oxalate and Lithium Hydride
A more complex synthetic route reported for similar dihydropyridine derivatives involves multi-stage reactions starting from methyl 4-methoxyacetoacetate and dimethyl oxalate, using lithium hydride and lithium hydroxide for controlled condensation and hydrolysis steps, followed by acid quenching to isolate the product. Though the example compound differs structurally, the methodology demonstrates the utility of controlled base-mediated condensation and subsequent acidification to yield substituted dihydropyridines with carboxylic acid groups.
| Stage | Reactants & Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | Methyl 4-methoxyacetoacetate + DMFDMA + aminoacetaldehyde dimethyl acetal | Room temp, 1.5 h | Formation of intermediate imine |
| 2 | Addition of dimethyl oxalate + LiH | -25 to 40 °C, 14 h | Base-catalyzed condensation |
| 3 | LiOH addition | -5 to 5 °C, 1 h | Hydrolysis |
| 4 | Acid quench with HCl | <5 °C | Product isolation |
- Yield and Purity: Product isolated as solid after filtration and drying; yields and purity depend on precise temperature control and reagent addition rates.
Analytical and Optimization Considerations
Purity and Yield Optimization
Purification Techniques: Column chromatography (silica gel with ethyl acetate/hexane mixtures), recrystallization from ethanol, and pH-dependent crystallization have been successfully used to enhance purity.
Monitoring: Thin-layer chromatography (TLC) with Rf values around 0.5 in 1:1 ethyl acetate/hexane and high-performance liquid chromatography (HPLC) with C18 columns are standard for monitoring reaction progress and purity.
Structural Confirmation
- Spectroscopic Methods: Proton and carbon NMR (1H/13C) for characteristic chemical shifts, infrared spectroscopy (IR) for carbonyl (1720–1630 cm⁻¹) and hydroxyl groups (3170–3450 cm⁻¹), and melting point determination (~128–130 °C for related compounds) confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrolysis of nitriles | Sodium enolate of 3-oxopropionaldehyde + cyanoacetamide | Acid/base hydrolysis | Selective 6-position substitution | Multi-step, sensitive to conditions |
| Acylation and cyclization | Anthranilate derivatives + methyl malonyl chloride | Base catalysis, reflux | Direct ring formation | Less reported for ethyl substituent |
| Multi-stage condensation/hydrolysis | Methyl acetoacetate, dimethyl oxalate, LiH, LiOH | Low temp, controlled addition | Controlled condensation and hydrolysis | Complex, multi-step |
Research Findings and Recommendations
The hydrolysis of nitrile intermediates remains a robust and adaptable method for introducing alkyl groups at the 6-position, including methyl and ethyl, for synthesizing 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid analogs.
Base-catalyzed cyclization of anthranilate derivatives is a well-established route for related dihydropyridines and may be adapted for the target compound with appropriate precursor modification.
Multi-stage lithium hydride-assisted condensation shows promise for complex substituted dihydropyridines but requires precise temperature and reagent control.
Purification and yield optimization benefit from chromatographic techniques and recrystallization, with reaction monitoring by TLC and HPLC.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid has shown promise in medicinal chemistry due to its biological activities:
- Antimicrobial Activity: Studies indicate that derivatives of this compound possess significant antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antibiotics .
- Anticancer Potential: Research has demonstrated that certain derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Agrochemicals
The compound's derivatives have been explored for use as agrochemicals:
- Herbicidal Activity: Certain formulations containing this compound have shown effectiveness as herbicides, particularly against broadleaf weeds. This is attributed to their ability to inhibit specific metabolic pathways in plants .
Materials Science
In materials science, this compound serves as a building block for synthesizing polymers and other materials:
- Polymer Synthesis: Its functional groups allow for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the structure significantly influenced activity levels, with some derivatives showing MIC values as low as 5 µg/mL .
Case Study 2: Herbicidal Activity
Research focused on the herbicidal properties of this compound demonstrated effective control over specific weed species in controlled field trials. The application rates and timing were optimized to achieve maximum efficacy without harming crop yields .
Mechanism of Action
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid can be compared with other similar pyridine derivatives, such as 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile and methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. These compounds share structural similarities but differ in their functional groups and substituents, leading to different chemical and biological properties.
Comparison with Similar Compounds
1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Biological Activity
1-Ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, a compound belonging to the class of dihydropyridine derivatives, has garnered attention for its diverse biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a pyridine ring with various substituents that contribute to its biological properties.
Antimicrobial Activity
Research has shown that derivatives of dihydropyridines, including this compound, exhibit significant antimicrobial properties. A study highlighted the synthesis of novel derivatives that demonstrated antibacterial and antifungal activities against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Anticancer Properties
The anticancer potential of this compound has been investigated in several studies. For instance, Treptow et al. (2021) reported that certain dihydropyrimidinone derivatives exhibited antiproliferative effects on glioma cell lines, indicating that this compound may play a role in cancer therapy .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-Ethyl-6-methyl | C6 rat glioma | 12.5 | Treptow et al. (2021) |
| ... | ... | ... | ... |
Antiviral Activity
The antiviral efficacy of this compound has also been explored. A study conducted by Bernardino et al. (2021) found that certain pyridine derivatives exhibited activity against viruses such as HSV and VSV. The antiviral mechanism is thought to involve the inhibition of viral replication through interference with viral enzymes .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their efficacy against bacterial strains and showed promising results, particularly in inhibiting Gram-positive bacteria .
Case Study 2: Structure-Aactivity Relationship (SAR)
A structure-activity relationship study highlighted how modifications to the pyridine ring influenced biological activity. For example, adding different substituents at specific positions significantly enhanced antimicrobial potency while reducing cytotoxicity in normal cells .
Q & A
Q. What are the primary synthetic routes for 1-ethyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: Synthesis typically involves cyclization reactions using Lewis acids (e.g., AlCl₃) or bases as catalysts. Key parameters include solvent choice (e.g., 1,2-dichlorobenzene for high-temperature reactions), reaction time (5–7 hours for reflux), and temperature control (e.g., 378 K for cyclization steps). Post-synthesis purification via recrystallization (ethanol or ethyl acetate) is critical for purity . Optimization studies suggest adjusting catalyst loading and solvent polarity to minimize side products. For example, AlCl₃ in dichlorobenzene improved cyclization efficiency in related dihydropyridine syntheses .
Q. What analytical techniques are most effective for characterizing this compound’s structural and chemical properties?
- Methodological Answer:
- Spectroscopy:
- ¹H NMR (300 MHz in DMSO-d₆) identifies substituent positions (e.g., methyl and ethyl groups at δ 1.15–4.27 ppm) .
- IR (KBr pellet) detects carbonyl stretches (1731 cm⁻¹ for ester, 1701 cm⁻¹ for lactam) .
- Mass Spectrometry (MS): GC-MS confirms molecular ion peaks (e.g., m/z 245 [M⁺] for related compounds) .
- Elemental Analysis: Validates empirical formulas (e.g., C: 68.57%, H: 6.12%, N: 5.71% via combustion analysis) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and incompatible materials (e.g., oxidizing agents). Stability studies indicate decomposition risks at >40°C or in polar aprotic solvents. Use PPE (gloves, lab coats) and fume hoods to mitigate inhalation/contact hazards .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Methodological Answer: The 2-oxo-1,2-dihydropyridine core acts as an electron-deficient heterocycle, facilitating nucleophilic attacks at the 3-carboxylic acid position. For example, esterification of the carboxylic acid group with ethanol under acidic conditions proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity. Substituent effects (e.g., ethyl vs. methyl groups) alter ring strain and electronic density, impacting reaction rates .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer: Cross-validate data using multiple techniques (e.g., 2D NMR for ambiguous proton assignments) and reference standards. For instance, conflicting ¹H NMR signals for diastereomers can be resolved via NOESY or X-ray crystallography. In one study, X-ray data confirmed centrosymmetric dimers linked by C–H⋯π interactions, clarifying spatial arrangements . Reproducing synthesis under controlled conditions (e.g., anhydrous solvents) also reduces variability .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability testing:
- pH Studies: Dissolve the compound in buffers (pH 1–13), monitor degradation via HPLC at 25–60°C.
- Thermal Analysis: Use TGA/DSC to identify decomposition thresholds (e.g., exothermic peaks at >200°C).
- Light Exposure: UV-Vis spectroscopy tracks photodegradation products.
Data from related dihydropyridines show increased hydrolysis rates in alkaline conditions (pH >10) due to lactam ring opening .
Q. How do substituent modifications (e.g., replacing ethyl with bulkier groups) affect bioactivity or catalytic applications?
- Methodological Answer: Structure-activity relationship (SAR) studies reveal that bulkier substituents (e.g., phenyl or trifluoromethyl groups) enhance binding affinity in enzyme inhibition assays but reduce solubility. For example, 3-cyano derivatives showed improved antimicrobial activity compared to unsubstituted analogs. Computational modeling (DFT) predicts steric and electronic effects of substituents on reactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
